

Comparative Toxicity Guide: Piperazine-Based Scaffolds

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Compound of Interest

Compound Name: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

CAS No.: 1023919-68-7

Cat. No.: B499034

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Focus: BZP, TFMPP, and mCPP Derivatives in Neuro- and Hepatotoxicology

Executive Summary

This guide provides a technical comparison of the toxicological profiles of N-substituted piperazine derivatives, specifically focusing on the designer drugs 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and 1-(3-chlorophenyl)piperazine (mCPP).

While the piperazine ring itself is a privileged scaffold in therapeutics (e.g., anthelmintics, antihistamines), the addition of lipophilic phenyl or benzyl rings drastically alters its pharmacodynamics. Experimental data indicates that while BZP acts primarily as a dopaminergic stimulant, TFMPP and mCPP exert serotonergic toxicity. Crucially, the co-administration of these compounds (common in "party pills") induces a synergistic toxicity profile that exceeds the sum of individual agents, manifesting as serotonin syndrome neurochemically and oxidative stress hepatically.

Structural Basis of Toxicity (SAR)

The toxicity of piperazine derivatives is governed by the nature of the substituent at the N1 position.

- **Lipophilicity & BBB Penetration:** The addition of a benzyl (BZP) or halogenated phenyl ring (TFMPP/mCPP) increases logP, facilitating rapid Blood-Brain Barrier (BBB) crossing compared to the hydrophilic piperazine hexahydrate used in anthelmintics.
- **Receptor Selectivity:**
 - BZP (Benzyl group): Mimics amphetamine structure, favoring Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) reversal.
 - TFMPP/mCPP (Halogenated Phenyl group): The electron-withdrawing groups (-CF₃, -Cl) on the phenyl ring create a structural homology to serotonin (5-HT), leading to non-selective 5-HT receptor agonism (particularly 5-HT_{2C} and 5-HT_{1A}) and SERT inhibition.

Neurotoxicity: The Synergistic Mechanism

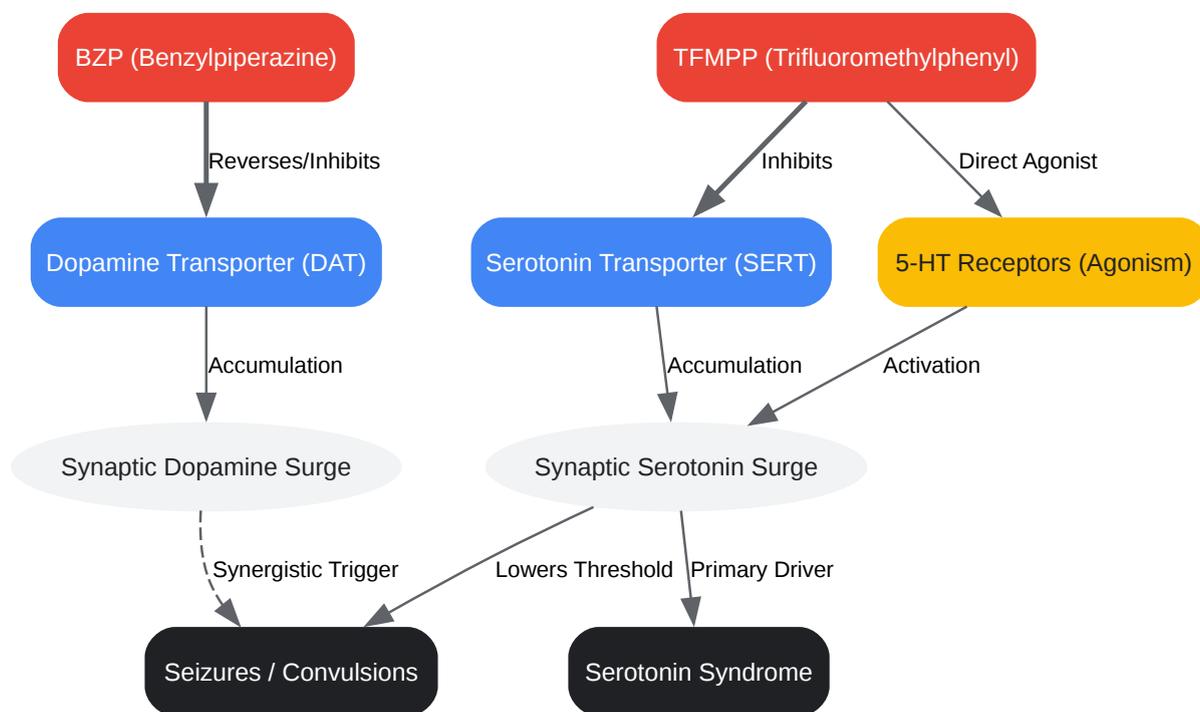
The primary neurotoxic risk of these compounds lies in their combined use. BZP and TFMPP are frequently co-formulated to mimic the entactogenic effects of MDMA.^[1]

Mechanism of Action^{[2][3][4][5][6]}

- BZP: Acts as a catecholamine releaser.^[2] It reverses DAT and NET, flooding the synapse with dopamine and norepinephrine.
- TFMPP: Acts as a direct serotonin agonist and SERT inhibitor.
- Synergy: When combined, BZP prevents the reuptake of the serotonin released by TFMPP (and vice versa for dopamine), leading to a "runaway" monoaminergic surge. This can lower the seizure threshold and induce serotonin syndrome.

Diagram: Synaptic Synergism

The following diagram illustrates the dual-pathway interference that leads to neurotoxicity.



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Caption: Figure 1. Synergistic neurotoxicity mechanism. BZP and TFMPP target complementary monoamine pathways, resulting in supra-physiological neurotransmitter accumulation.

Hepatotoxicity: Comparative Profiles

While neurotoxicity is the acute risk, hepatotoxicity is the primary concern for chronic or sub-acute exposure. In vitro studies using HepG2 and primary hepatocytes have established that TFMPP is significantly more cytotoxic than BZP.

Key Metabolic Findings[6]

- Oxidative Stress: Both compounds induce Reactive Oxygen Species (ROS) production. TFMPP induces a rapid depletion of intracellular Glutathione (GSH).
- Mitochondrial Dysfunction: Exposure leads to a loss of mitochondrial membrane potential () and ATP depletion, triggering caspase-3 mediated apoptosis.

- **Metabolic Interaction:** BZP and TFMPP are metabolized by CYP450 enzymes (specifically CYP2D6 and CYP1A2). Co-incubation inhibits these enzymes, reducing clearance and prolonging toxic exposure.

Comparative Data Table

Parameter	BZP	TFMPP	mCPP
Primary Target	DAT / NET (Releaser)	5-HT Receptors (Agonist)	5-HT Receptors (Agonist)
HepG2 IC50 (24h)	~2.0 - 6.0 mM (Low Cytotoxicity)	~0.1 - 0.5 mM (High Cytotoxicity)	~0.3 - 0.8 mM (Mod. Cytotoxicity)
GSH Depletion	Moderate	Severe	Moderate
Clinical Toxicity	Tachycardia, Hypertension, Agitation	Hallucinations, Migraine, Nausea	Panic attacks, Nausea
Synergistic Risk	High (with TFMPP/MDMA)	High (with BZP)	Moderate

Experimental Protocols for Validation

To objectively compare the toxicity of novel piperazine derivatives against these standards, the following self-validating protocols are recommended.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values in metabolically competent cells. Cell Model: HepG2 (human hepatocarcinoma) or Primary Rat Hepatocytes.[3]

- **Seeding:** Plate HepG2 cells at _____ cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2 to allow attachment.
- **Treatment:**
 - Prepare stock solutions of BZP and TFMPP in DMSO (Final DMSO < 0.5%).

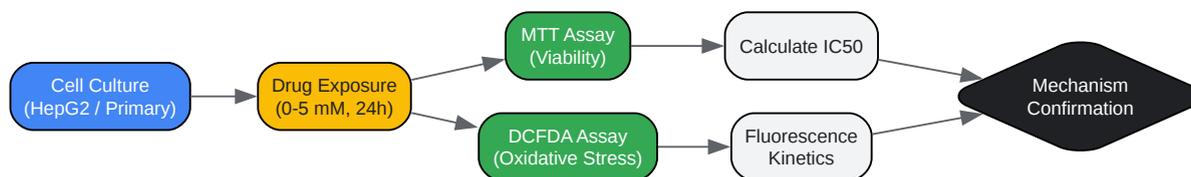
- Expose cells to a concentration range (e.g., 10 M to 5000 M) for 24 hours.
- Control: Vehicle-treated cells (0.5% DMSO).
- Positive Control:[4] Triton X-100 (1%) or Doxorubicin.
- MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 3 hours.
- Solubilization: Aspirate media and add DMSO (100 L) to dissolve formazan crystals.
- Quantification: Measure absorbance at 570 nm (reference 630 nm).
- Analysis: Plot dose-response curves using non-linear regression (Sigmoidal) to calculate IC50.

Protocol B: Oxidative Stress Assessment (DCFDA)

Objective: Quantify ROS generation as a mechanism of toxicity.

- Probe Loading: Incubate cells with 25 M DCFDA (2',7'-dichlorofluorescein diacetate) for 45 mins in serum-free media.
- Wash: Wash 2x with PBS to remove extracellular dye.
- Exposure: Treat cells with IC25 concentrations of the test compounds.
- Measurement: Measure fluorescence intensity (Ex/Em: 485/535 nm) at t=0, 1h, 3h, and 6h.
- Validation: Pre-treat a subset of wells with NAC (N-acetylcysteine, 5 mM) to confirm ROS specificity. If NAC rescues viability, the mechanism is oxidative.

Diagram: Experimental Workflow



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Caption: Figure 2. Integrated workflow for assessing cytotoxic potency and oxidative mechanisms.

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